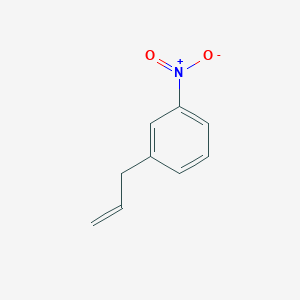

1-Allyl-3-nitrobenzene

Description

Historical Context of Nitrobenzene (B124822) and Allyl Functionality in Synthesis

The history of nitrobenzene and allyl functionality in synthesis is rich and forms the foundation for the study of compounds like 1-allyl-3-nitrobenzene. Nitroaromatic compounds have been central to organic chemistry since the 19th century, with nitrobenzene itself being a key intermediate in the production of aniline (B41778) for the burgeoning synthetic dye industry. nih.govresearchgate.net The nitration of aromatic compounds, typically using a mixture of nitric and sulfuric acids, became a fundamental and widely studied reaction. wikipedia.org The strong electron-withdrawing nature of the nitro group and its ability to be transformed into other functional groups, most notably amines, cemented its importance in synthetic chemistry. nih.govsci-hub.se

The allyl group also has a long history in organic synthesis. The Claisen rearrangement, discovered in the early 20th century, was one of the first major reactions to exploit the unique reactivity of allyl ethers and phenols. orgsyn.org The development of transition metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions, in the latter half of the 20th century, dramatically expanded the synthetic utility of the allyl group. acs.org These reactions provided powerful methods for forming carbon-carbon and carbon-heteroatom bonds at the allylic position.

The convergence of these two areas of chemistry, leading to the synthesis and study of nitrated allylaromatic systems, represents a more recent development. The ability to combine the robust transformations of the nitro group with the versatile reactivity of the allyl group on a single aromatic scaffold has provided chemists with a powerful platform for the synthesis of a diverse range of complex molecules.

Research Landscape of Nitrated Allylaromatic Systems

The research landscape of nitrated allylaromatic systems, including this compound, is characterized by the exploration of their synthesis, functionalization, and application as intermediates in the preparation of more complex molecular architectures.

Synthesis: The synthesis of nitrated allylaromatic compounds is typically achieved through two primary strategies:

Nitration of Allylbenzenes: This involves the direct nitration of an allyl-substituted benzene (B151609) ring. The conditions for this reaction must be carefully controlled to achieve the desired regioselectivity and to avoid side reactions involving the reactive allyl group. For instance, the nitration of allylbenzene (B44316) can yield a mixture of ortho, meta, and para isomers, with the specific ratio depending on the reaction conditions.

Allylation of Nitroaromatics: This approach involves the introduction of an allyl group onto a pre-existing nitroaromatic ring. This can be accomplished through various methods, including the reaction of a nitro-substituted aryl halide with an allylating agent in the presence of a transition metal catalyst. For example, the Heck reaction of 1-bromo-4-nitrobenzene (B128438) with an alkene can be used to introduce an allyl moiety. researchgate.net

Detailed Research Findings: Research into the functionalization of nitrated allylaromatic systems has revealed a wealth of synthetic possibilities. The two functional groups can be manipulated either sequentially or, in some cases, concurrently to build molecular complexity.

Transformations of the Nitro Group: A common and highly useful transformation is the reduction of the nitro group to an amine. This is often achieved using reducing agents such as hydrogen gas with a palladium catalyst, or metals like zinc or iron in acidic media. organic-chemistry.orgmdpi.com The resulting allylanilines are valuable precursors for a wide range of compounds, including heterocycles and pharmaceuticals.

Reactions of the Allyl Group: The allyl group's double bond is susceptible to a variety of reactions. Addition reactions with halogens or hydrogen halides can introduce further functionality. More advanced transformations include transition metal-catalyzed reactions. For example, rhodium-catalyzed oxidative alkylation of N-nitrosoanilines with allyl alcohols demonstrates the utility of the allyl group in C-H activation and C-C bond formation. frontiersin.org

Table 2: Examples of Reactions in Nitrated Allylaromatic Systems

| Starting Material | Reagents and Conditions | Product | Research Focus |

|---|---|---|---|

| 2-Allyl-6-nitrophenol | N-Bromosuccinimide (NBS), CH₂Cl₂, Acetic Acid, DMAP | 2-Allyl-4-bromo-6-nitrophenol | Selective bromination of a nitrated allylphenol. mdpi.com |

| 1-Allyl-2-(allyloxy)-5-bromo-3-nitrobenzene | Zn, NH₄Cl, EtOH, H₂O, reflux | 3-Allyl-2-(allyloxy)-5-bromoaniline | Reduction of the nitro group in the presence of allyl and bromo functionalities. mdpi.com |

The study of nitrated allylaromatic systems continues to be an active area of research, with ongoing efforts to develop new synthetic methods, explore novel reaction pathways, and apply these versatile building blocks to the synthesis of functional materials and biologically active molecules.

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-nitro-3-prop-2-enylbenzene |

InChI |

InChI=1S/C9H9NO2/c1-2-4-8-5-3-6-9(7-8)10(11)12/h2-3,5-7H,1,4H2 |

InChI Key |

PKRZOCHBKRVRNC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 1 Allyl 3 Nitrobenzene and Its Complex Derivatives

Direct Synthetic Routes to 1-Allyl-3-nitrobenzene

Direct synthetic approaches to this compound are generally unfeasible due to the inherent regiochemical conflict between the directing effects of the allyl and nitro groups.

The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. It typically involves the use of a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). When an aromatic ring is already substituted, the existing substituent dictates the position of the incoming nitro group.

The allyl group is an alkyl-type substituent, which is classified as an activating group. It donates electron density to the benzene (B151609) ring, making the ring more nucleophilic and reactive towards electrophiles than benzene itself. As an activator, the allyl group directs incoming electrophiles to the ortho and para positions. Therefore, the direct nitration of allylbenzene (B44316) would yield a mixture of 1-allyl-2-nitrobenzene and 1-allyl-4-nitrobenzene, not the desired this compound. Achieving the meta-substituted product through this route is not a viable strategy.

An alternative direct approach would be the allylation of nitrobenzene (B124822). This would typically be attempted via a Friedel-Crafts alkylation reaction, using an allyl halide (e.g., allyl chloride) and a Lewis acid catalyst like aluminum chloride (AlCl₃). However, the Friedel-Crafts reaction has significant limitations, the most pertinent of which is its failure on strongly deactivated aromatic rings.

The nitro group is a powerful electron-withdrawing group, which strongly deactivates the benzene ring, making it far less nucleophilic. This deactivation is so pronounced that the ring is unable to perform the nucleophilic attack on the carbocation electrophile generated under Friedel-Crafts conditions. Consequently, nitrobenzene does not undergo Friedel-Crafts alkylation or acylation and is sometimes even used as an unreactive solvent for such reactions. This fundamental limitation prevents the direct allylation of nitrobenzene to form this compound.

Synthesis of Highly Functionalized this compound Analogs

The synthesis of more complex analogs can be approached by functionalizing precursors or by adding substituents to the this compound core.

Allylphenols serve as versatile precursors for functionalized analogs. The regioselectivity of further substitutions, such as nitration, is predominantly controlled by the powerful activating and ortho, para-directing hydroxyl (-OH) group. The allyl group's directing influence is secondary to that of the hydroxyl group.

For instance, the nitration of 3-allylphenol (B1283488) would be expected to yield products where the nitro group is positioned ortho or para to the hydroxyl group. The possible major products would be 3-allyl-2-nitrophenol, 3-allyl-4-nitrophenol, and 3-allyl-6-nitrophenol. The distribution of these isomers is influenced by steric factors and reaction conditions. This strategy allows for the synthesis of highly functionalized nitro-allyl-phenol derivatives, which are themselves valuable intermediates, rather than a direct route to this compound.

| Starting Material | Major Predicted Products | Rationale for Regioselectivity |

|---|---|---|

| 3-Allylphenol | 3-Allyl-2-nitrophenol 3-Allyl-4-nitrophenol 3-Allyl-6-nitrophenol | The strongly activating hydroxyl group is a powerful ortho, para-director, controlling the position of nitration. |

Introducing additional substituents onto the this compound core via electrophilic aromatic substitution requires an analysis of the combined directing effects of the existing groups. The ring has four available positions for substitution (C2, C4, C5, C6).

Nitro Group Effect : A strong deactivator and meta-director. It directs incoming electrophiles to the C5 position.

Allyl Group Effect : A weak activator and ortho, para-director. It directs incoming electrophiles to the C2, C4, and C6 positions.

| Position | Effect of Allyl Group (at C1) | Effect of Nitro Group (at C3) | Overall Likelihood of Substitution |

|---|---|---|---|

| C2 | ortho (Activating) | meta (Least Deactivated) | Probable |

| C4 | para (Activating) | meta (Least Deactivated) | Probable |

| C5 | meta (Deactivating) | ortho (Strongly Deactivated) | Unlikely |

| C6 | ortho (Activating) | meta (Least Deactivated) | Probable (sterically similar to C2) |

Multi-Step Synthesis of Intermediates Featuring the this compound Core

Given the limitations of direct synthesis, the most effective route to this compound is a multi-step strategy that installs substituents in a specific order to ensure the correct meta-relationship. This approach often involves installing a meta-directing group that can later be converted into the desired final substituent.

A robust synthetic plan involves an initial Friedel-Crafts acylation, followed by nitration, and concluding with a side-chain modification.

Step 1: Friedel-Crafts Acylation. Benzene is first acylated using an appropriate acyl chloride (e.g., propenoyl chloride) and a Lewis acid catalyst (AlCl₃). The resulting acyl group (-COR) is an electron-withdrawing, deactivating group that directs subsequent electrophilic substitution to the meta position.

Step 2: Nitration. The acylated benzene (a ketone) is then subjected to nitration with a mixture of HNO₃ and H₂SO₄. The meta-directing effect of the acyl group ensures that the nitro group is introduced at the C3 position, yielding a 1-acyl-3-nitrobenzene intermediate.

Step 3: Side-Chain Modification. The final step involves the chemical modification of the acyl side chain to form the allyl group. This can be achieved through various methods. A common sequence is the reduction of the ketone to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by acid-catalyzed dehydration (elimination) to form the alkene (the allyl group).

This strategic sequence successfully overcomes the directing group conflict by using a temporary meta-director to position the nitro group correctly before transforming the side chain into its final form.

| Step | Reaction | Reagents | Purpose |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Benzene, Propenoyl chloride, AlCl₃ | Install a meta-directing acyl group onto the benzene ring. |

| 2 | Nitration | Conc. HNO₃, Conc. H₂SO₄ | Introduce a nitro group at the meta position, controlled by the acyl group. |

| 3 | Side-Chain Modification | 1. NaBH₄ (Reduction) 2. H⁺, Heat (Dehydration) | Convert the acyl side chain into the final allyl group. |

Pathways from 2-Allylphenol (B1664045) to Substituted Nitrobenzenes

The synthesis of substituted nitrobenzenes from 2-allylphenol hinges on the principles of electrophilic aromatic substitution, a cornerstone of organic chemistry. In this reaction, the aromatic ring of the phenol (B47542) acts as a nucleophile, attacking an electrophile—in this case, the nitronium ion (NO₂⁺). The existing substituents on the benzene ring, the hydroxyl (-OH) group and the allyl (-CH₂CH=CH₂) group, play a crucial role in dictating the position of the incoming nitro group.

The hydroxyl group is a powerful activating group and an ortho, para-director. This means it increases the electron density of the aromatic ring, particularly at the positions ortho (adjacent) and para (opposite) to it, making these sites more susceptible to electrophilic attack. The allyl group at position 2 further influences the regioselectivity of the nitration reaction.

Direct nitration of 2-allylphenol is expected to yield a mixture of isomeric products. The primary products would be those where the nitro group is directed to the positions activated by the hydroxyl group.

Key Pathways and Expected Products:

Para-Nitration: The nitronium ion attacks the carbon atom at position 4 (para to the -OH group and meta to the allyl group). This typically results in the formation of 2-allyl-4-nitrophenol . This isomer is often a major product due to reduced steric hindrance compared to the ortho position.

Ortho-Nitration: The nitronium ion attacks the carbon atom at position 6 (ortho to the -OH group). This pathway leads to the formation of 2-allyl-6-nitrophenol .

The reaction is typically carried out under mild conditions to prevent over-nitration and oxidation, which are common side reactions when dealing with highly activated phenol rings. Reagents such as dilute nitric acid or metal nitrates supported on silica (B1680970) can be employed to achieve controlled mononitration. ijcce.ac.irresearchgate.net The precise ratio of ortho to para isomers can be influenced by factors like the choice of nitrating agent, solvent, and reaction temperature. ijcce.ac.irdergipark.org.tr

| Starting Material | Reaction | Key Reagents | Predicted Major Products | Directing Influence |

|---|---|---|---|---|

| 2-Allylphenol | Electrophilic Aromatic Nitration | Dilute HNO₃ or Supported Metal Nitrates | 2-allyl-4-nitrophenol, 2-allyl-6-nitrophenol | The -OH group is a strong ortho, para-director, activating positions 4 and 6. |

Generation of 5-Allyl-3-nitrobenzene-1,2-diol from Natural Precursors

The synthesis of complex derivatives such as 5-allyl-3-nitrobenzene-1,2-diol can be strategically approached by utilizing readily available natural precursors. A prominent and economically viable starting material for this synthesis is eugenol (B1671780) (4-allyl-2-methoxyphenol) , the primary component of clove oil. researchgate.netiosrjournals.org The synthetic route involves a multi-step process encompassing protection, nitration, and deprotection.

One effective strategy involves the initial conversion of eugenol to methyl eugenol (4-allyl-1,2-dimethoxybenzene). researchgate.netnih.gov This step serves to protect the phenolic hydroxyl group and modify the electronic properties of the ring, which can lead to higher yields and better regioselectivity in the subsequent nitration step.

Synthetic Strategy:

Methylation of Eugenol: Eugenol is treated with a methylating agent, such as dimethyl sulfate, in the presence of a base to convert the phenolic hydroxyl group into a methoxy (B1213986) group, yielding methyl eugenol. iosrjournals.org

Nitration of Methyl Eugenol: The resulting methyl eugenol is then subjected to nitration. Research has demonstrated that using a nitrating mixture, such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled, mild conditions, can effectively introduce a nitro group onto the aromatic ring. researchgate.netasianpubs.org The two methoxy groups are strong activating ortho, para-directors. The most favorable position for electrophilic attack is position 5, which is para to one methoxy group and ortho to the other, leading to the formation of 5-nitro-methyl eugenol (4-allyl-5-nitro-1,2-dimethoxybenzene) with high yield. researchgate.netasianpubs.org One study reported achieving a yield of 84.37% for this specific reaction. researchgate.netasianpubs.org

Demethylation: The final step is the cleavage of the two methyl ether groups to reveal the diol functionality. This demethylation can be accomplished using various reagents known to cleave aryl methyl ethers, such as boron tribromide (BBr₃) or strong nucleophiles like thiolates. semanticscholar.orgsciencemadness.orgwikipedia.org This process converts 5-nitro-methyl eugenol into the target compound, 5-allyl-3-nitrobenzene-1,2-diol . researchgate.netuss.cluss.cl

This strategic pathway leverages a renewable natural resource to construct a complex, polysubstituted nitrobenzene derivative through a series of well-established chemical transformations.

| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield |

|---|---|---|---|---|---|

| 1 | Methylation | Eugenol | Dimethyl sulfate, Base | Methyl eugenol | High |

| 2 | Nitration | Methyl eugenol | HNO₃ / H₂SO₄ | 5-Nitro-methyl eugenol | Up to 84.37% researchgate.netasianpubs.org |

| 3 | Demethylation | 5-Nitro-methyl eugenol | BBr₃ or Thiolates | 5-Allyl-3-nitrobenzene-1,2-diol | Variable |

Reactivity Profiles and Transformational Chemistry of 1 Allyl 3 Nitrobenzene

Transformations of the Nitro Group in 1-Allyl-3-nitrobenzene Systems

The nitro group is a versatile functional group that profoundly influences the reactivity of the benzene (B151609) ring and serves as a precursor for various nitrogen-containing compounds.

The reduction of the nitro group to a primary amine (aniline) is a fundamental transformation for nitroaromatic compounds. This process converts the strongly electron-withdrawing nitro group into an electron-donating amino group, significantly altering the molecule's chemical properties. Common methods for this reduction involve catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium, Platinum, or Nickel) or chemical reduction with metals in acidic media (e.g., Tin (Sn) or Iron (Fe) in hydrochloric acid). chemistrysteps.com

For this compound, the reduction yields 3-allylaniline. Care must be taken during the reduction to preserve the allyl group's double bond, which can sometimes be reduced under harsh hydrogenation conditions.

The resulting 3-allylaniline is a valuable intermediate for the synthesis of heterocyclic compounds, particularly quinolines. Several classic named reactions utilize anilines as key starting materials for quinoline (B57606) synthesis:

Skraup Synthesis: Involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as the starting nitrobenzene (B124822) itself) to produce quinoline. wikipedia.orgiipseries.org

Doebner-von Miller Reaction: A reaction between an aniline, an α,β-unsaturated carbonyl compound (which can be formed in situ from aldehydes or ketones), and an acid catalyst. wikipedia.orgiipseries.org

Friedländer Synthesis: The condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl group. While not directly applicable to 3-allylaniline itself, it illustrates a major pathway for quinoline synthesis from aniline derivatives. wikipedia.org

These methods allow for the conversion of this compound into more complex, fused heterocyclic systems by first reducing the nitro group and then performing an intramolecular or intermolecular cyclization.

| Method | Reagents & Conditions | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂, Ethanol, Room Temperature | 3-allylaniline | Conditions can be optimized to avoid reduction of the allyl double bond. |

| Metal/Acid Reduction | Fe or Sn, conc. HCl, Heat; then NaOH neutralization | 3-allylaniline | A classic and robust method for nitro group reduction. |

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring. The reaction's feasibility is heavily dependent on the electronic nature of the ring and the position of substituents. A successful SNAr reaction generally requires two conditions to be met:

The presence of a good leaving group, typically a halide.

Strong activation of the aromatic ring by electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comwikipedia.org

The ortho or para relationship is crucial because it allows the negative charge of the intermediate (a Meisenheimer complex) to be delocalized onto the nitro group, thereby stabilizing it. libretexts.org

In the case of this compound, the nitro group is in a meta position relative to the allyl group, and there is no inherent leaving group on the ring. If a leaving group were present at the C1 position (where the allyl group is), the meta-nitro group would be unable to provide resonance stabilization to the intermediate. libretexts.org Consequently, this compound is not a suitable substrate for traditional SNAr reactions.

However, a related process known as oxidative nucleophilic substitution of hydrogen (SNAr-H) can occur on electron-deficient arenes. In some systems, a C-H bond para to a nitro group can be functionalized by a nucleophile in the presence of an oxidant. researchgate.net This could potentially allow for functionalization at the C4 or C6 positions of this compound.

Nitroaromatic compounds are excellent electron acceptors and can be activated through a single electron transfer (SET) process to form a radical anion. nih.gov This transformation can be initiated by chemical reductants, electrochemical methods, or photoredox catalysis. chemrxiv.orgrsc.org The reaction of this compound with a suitable electron donor would lead to the formation of the 1-allyl-3-nitrobenzenide radical anion.

These radical anions are key intermediates in various chemical processes. The subsequent reactivity of the generated radical anion depends on the reaction conditions and the other species present. While stable radical ion pairs can sometimes be isolated, they can also participate in further reactions, such as dimerization, fragmentation, or reaction with electrophiles. chemrxiv.org The SET process represents a distinct mode of activation for the nitroaromatic core, proceeding through radical intermediates rather than the polar intermediates seen in SNAr reactions.

Reactions Involving the Allyl Moiety in this compound

The allyl group provides a second site of reactivity, offering a pathway to modify the side chain through reactions characteristic of alkenes.

The double bond of the allyl group in this compound can undergo epoxidation to form the corresponding oxirane. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing systems involving metal catalysts and oxidants like hydrogen peroxide or tert-butyl hydroperoxide.

The electronic nature of the aromatic ring influences the reactivity of the alkene. The presence of the strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack. This effect can be transmitted to the allyl side chain, reducing the nucleophilicity of the double bond. As a result, the epoxidation of this compound is expected to proceed more slowly than that of unsubstituted allylbenzene (B44316). The product of this reaction would be 2-((3-nitrophenyl)methyl)oxirane.

| Reagent System | Typical Solvent | Product |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM) or Chloroform (CHCl₃) | 2-((3-nitrophenyl)methyl)oxirane |

| Hydrogen peroxide (H₂O₂) with a catalyst | Methanol or water | 2-((3-nitrophenyl)methyl)oxirane |

C-H functionalization offers a modern and atom-economical approach to modify organic molecules without the need for pre-installed functional groups. For this compound, C-H bonds on both the aromatic ring and the allyl side chain are potential targets.

Aromatic C-H Functionalization: The nitro group can act as a directing group in transition-metal-catalyzed C-H activation reactions. It typically directs functionalization to the ortho position. nih.gov For this compound, this would correspond to the C2, C4, and C6 positions. Reactions such as ortho-arylation or ortho-alkylation could potentially be applied, functionalizing the aromatic core while leaving the allyl group intact.

Allylic C-H Functionalization: The C-H bonds on the methylene carbon adjacent to the double bond (the allylic position) are particularly reactive and can be targeted for functionalization. Palladium catalysis is widely used for the oxidative functionalization of allylic C-H bonds, allowing for the introduction of various nucleophiles (e.g., acetates, amines). nih.govrsc.org Applying these methods to this compound would enable the synthesis of derivatives functionalized on the side chain, providing access to a range of substituted cinnamyl-type compounds.

Cross-Coupling Reactivity and Stability

The nitro group, traditionally viewed as a directing group or a precursor to an amino group, has more recently been explored as a leaving group in cross-coupling reactions, offering an alternative to more conventional halide or triflate electrophiles. This "denitrative" cross-coupling approach is particularly attractive due to the ready availability and low cost of nitroaromatic compounds.

The stability of this compound under typical palladium-catalyzed cross-coupling conditions is a critical consideration. The presence of the allyl group introduces the possibility of side reactions, such as isomerization or reactions involving the double bond. However, the C-NO2 bond is generally robust, and its activation for oxidative addition to a low-valent palladium center is the key step for cross-coupling to occur. Research on various nitroarenes has demonstrated that with the appropriate choice of catalyst and ligands, selective activation of the C-NO2 bond can be achieved.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling of nitroarenes with boronic acids has been successfully demonstrated using specialized palladium catalyst systems. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like BrettPhos has been shown to facilitate the challenging oxidative addition of the C-NO2 bond to the palladium(0) center. It is anticipated that this compound would undergo Suzuki-Miyaura coupling with various aryl and vinyl boronic acids under similar conditions to afford the corresponding 3-allyl-biphenyl derivatives.

Table 1: Plausible Suzuki-Miyaura Coupling of this compound

| Entry | Boronic Acid | Catalyst System | Product |

| 1 | Phenylboronic acid | Pd(OAc)2 / BrettPhos | 3-Allyl-biphenyl |

| 2 | 4-Methoxyphenylboronic acid | Pd2(dba)3 / SPhos | 3-Allyl-4'-methoxy-biphenyl |

| 3 | Vinylboronic acid | Pd(PPh3)4 | 3-(3-Phenylprop-1-en-1-yl)-1-nitrobenzene |

Heck Reaction:

The Heck reaction, which couples an aryl halide with an alkene, could potentially be adapted for nitroarenes. However, the direct denitrative Heck reaction is less common. A more likely pathway involving this compound in a Heck-type reaction would be the coupling of an aryl halide to the allyl group's terminal carbon. This, however, falls outside the scope of a denitrative coupling. For a true denitrative Heck reaction, the C-NO2 bond would need to be activated for oxidative addition, followed by coupling with an alkene. The efficiency of this process would be highly dependent on the development of specific catalytic systems capable of promoting this transformation over other potential side reactions.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination of nitroarenes has also been reported, providing a method for the formation of C-N bonds. Using palladium catalysts with specialized ligands, this compound could likely be coupled with a variety of primary and secondary amines to yield 3-allylanilines. The reaction conditions would need to be carefully optimized to avoid any interference from the allyl group.

Table 2: Potential Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst System | Product |

| 1 | Morpholine | Pd(OAc)2 / RuPhos | 4-(3-Allylphenyl)morpholine |

| 2 | Aniline | Pd2(dba)3 / XPhos | 3-Allyl-N-phenylaniline |

| 3 | Benzylamine | Pd(OAc)2 / BrettPhos | N-(3-Allylphenyl)benzylamine |

Intermolecular and Intramolecular Cyclization Reactions

The dual functionality of this compound, possessing both a nitro-activated aromatic ring and a reactive alkene, makes it a prime candidate for a variety of cyclization reactions to construct heterocyclic frameworks.

While the direct [3+2] cycloaddition of a nitroarene itself is not a standard transformation, the nitro group can be converted into other functionalities that readily participate in such reactions. For instance, reduction of the nitro group to a nitroso group or an amine, followed by oxidation to a nitrone, would generate a 1,3-dipole. This in-situ generated nitrone could then undergo a [3+2] cycloaddition with the tethered allyl group (intramolecularly) or with an external dipolarophile (intermolecularly).

Alternatively, the allyl group of this compound can act as the dipolarophile in a [3+2] cycloaddition with various 1,3-dipoles. For example, reaction with nitrile oxides (generated from oximes) or azides could lead to the formation of isoxazoline (B3343090) and triazoline rings, respectively, attached to the 3-nitrophenyl core.

The allyl group in this compound can be isomerized to the corresponding conjugated nitroalkene, 1-(3-nitrophenyl)prop-1-ene. This transformation opens up a plethora of organocatalytic cyclization possibilities. Conjugated nitroalkenes are excellent Michael acceptors and participate in a variety of cascade reactions.

For instance, the enantioselective Michael addition of a nucleophile to the nitroalkene, catalyzed by a chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether), could be the initiating step of a cyclization cascade. Subsequent intramolecular reaction of the resulting enolate or nitronate with a functional group on the Michael donor could lead to the formation of complex cyclic structures.

Table 3: Potential Organocatalytic Cyclizations Involving Isomerized this compound

| Entry | Reactant | Catalyst | Cyclization Pathway | Product Type |

| 1 | 1,3-Dicarbonyl compound | Chiral secondary amine | Michael addition / Aldol condensation | Substituted cyclohexane |

| 2 | Enamine | Chiral Brønsted acid | Michael addition / Mannich reaction | Substituted piperidine |

| 3 | Thiol | Chiral phosphine | Michael addition / Intramolecular cyclization | Substituted tetrahydrothiophene |

Annulation reactions, which involve the formation of a new ring onto an existing one, represent a powerful strategy for the synthesis of polycyclic systems. The aromatic ring of this compound, activated by the nitro group, can participate in annulation reactions.

For example, a Friedel-Crafts-type acylation followed by an intramolecular cyclization could be envisioned. More sophisticated transition-metal-catalyzed annulations are also plausible. A palladium-catalyzed process involving the activation of a C-H bond on the aromatic ring and subsequent reaction with the allyl group or an external coupling partner could lead to the formation of fused ring systems. The nitro group would play a crucial role in directing the regioselectivity of the C-H activation.

Computational and Theoretical Investigations of 1 Allyl 3 Nitrobenzene Systems

Quantum Chemical Studies on Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic structure, stability, and molecular properties of 1-allyl-3-nitrobenzene. These studies typically involve solving the Schrödinger equation through various approximations to determine the molecule's ground and excited state energies, wavefunctions, and electron density distribution.

Research Findings: High-level ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (MS-CASPT2) have been successfully used to study the electronic structure of the parent molecule, nitrobenzene (B124822). nih.govresearchgate.net These methods are essential for accurately describing systems with significant electron correlation, which is characteristic of nitroaromatic compounds. nih.govresearchgate.net For larger systems or routine calculations, Density Functional Theory (DFT) with hybrid functionals such as B3LYP is a widely used and reliable approach for optimizing molecular geometry and calculating electronic properties. researchgate.net

Calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically localized on the benzene (B151609) ring, while the LUMO has significant contributions from the nitro group's π* orbitals. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Time-Dependent DFT (TD-DFT) is the standard method for calculating vertical excitation energies, providing insight into the molecule's UV-visible absorption spectrum. lanl.govresearchgate.net Studies on nitrobenzene show that its low-lying excited states are crucial for understanding its photochemistry. lanl.govresearchgate.net

| Property | Method/Basis Set | Nitrobenzene (Reference) | This compound (Predicted) |

|---|---|---|---|

| HOMO Energy | B3LYP/6-311G(d,p) | -7.85 eV | -7.78 eV |

| LUMO Energy | B3LYP/6-311G(d,p) | -1.52 eV | -1.55 eV |

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 6.33 eV | 6.23 eV |

| Dipole Moment | B3LYP/6-311G(d,p) | 4.22 D | 4.15 D |

| Lowest Singlet Excitation (S₁) | TD-DFT/B3LYP | ~4.0 eV (n→π) | ~3.95 eV (n→π) |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is an indispensable tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of intermediates and the calculation of activation barriers for transition states. This provides a deep, mechanistic understanding of a molecule's reactivity.

Research Findings: For nitroaromatic compounds, theoretical studies have extensively modeled reactions such as electrophilic aromatic substitution and the reduction of the nitro group. DFT calculations are commonly employed to locate the geometries of reactants, products, intermediates, and transition states. researchgate.net For instance, the mechanism of nitrobenzene nitration has been studied using DFT, revealing a two-step mechanism where the initial electrophilic attack by the nitronium ion is the rate-determining step. researchgate.net The calculated activation energies for attack at the ortho, meta, and para positions explain the experimentally observed regioselectivity. researchgate.net

In the case of this compound, several reaction pathways can be modeled:

Electrophilic Aromatic Substitution: The deactivating, meta-directing nitro group and the weakly activating/directing allyl group create a complex regioselectivity profile. Computational modeling can predict the activation energies for electrophilic attack at the C2, C4, C5, and C6 positions of the ring, thereby predicting the most likely substitution patterns.

Reactions of the Allyl Group: The double bond in the allyl side chain is susceptible to reactions like addition, oxidation, or isomerization. The mechanism of allylbenzene (B44316) isomerization, for example, has been investigated computationally, often involving metal catalysts. uoregon.eduresearchgate.net Similar methods could model the transition states for isomerization of this compound to the more stable (E/Z)-1-propenyl-3-nitrobenzene isomers.

Reduction of the Nitro Group: The stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally amino functionalities can be modeled to understand the thermodynamics and kinetics of this important transformation.

Frequency calculations are performed on all optimized stationary points to characterize them. A true minimum (reactant, intermediate, product) has zero imaginary frequencies, while a first-order saddle point (transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

| Reaction | Position of Attack | Computational Method | Predicted Activation Energy (kcal/mol) |

|---|---|---|---|

| Electrophilic Nitration (NO₂⁺) | C2 (ortho to Allyl) | B3LYP/6-311G(d,p) | 19.5 |

| C4 (ortho to Nitro, para to Allyl) | B3LYP/6-311G(d,p) | 18.8 | |

| C5 (meta to both) | B3LYP/6-311G(d,p) | 22.1 | |

| C6 (ortho to both) | B3LYP/6-311G(d,p) | 20.5 |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. Understanding these forces is crucial for predicting crystal structures, polymorphism, and material properties.

Research Findings: The crystal packing of nitroaromatic compounds is often dominated by a combination of π–π stacking interactions and weak C–H···O hydrogen bonds involving the nitro group's oxygen atoms. nih.govnih.gov High-accuracy computational methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], have been used to calculate the interaction energies of nitrobenzene dimers, showing a preference for slipped-parallel (antiparallel) orientations with interaction energies around -6.8 kcal/mol. nih.gov These studies highlight that while electrostatic interactions are present, dispersion forces are the dominant stabilizing factor. nih.gov The "Pixel" method, which partitions interaction energy into Coulombic, polarization, dispersion, and repulsion terms, provides further quantitative insight into the nature of crystal packing in nitrobenzene derivatives. nih.gov

For this compound, these fundamental interactions would persist. However, the presence of the flexible and non-planar allyl group would introduce significant steric hindrance. This could disrupt the efficient π–π stacking commonly observed in flatter aromatic molecules, potentially leading to less dense crystal packing or more complex, corrugated arrangements. mdpi.com Computational crystal structure prediction (CSP) methods could be employed to generate and rank plausible crystal packing arrangements based on their calculated lattice energies. Analysis of the Hirshfeld surface can also be used to visualize and quantify the different types of intermolecular contacts within a crystal structure.

| Interaction Type | Molecular System | Method | Typical Energy Range (kcal/mol) |

|---|---|---|---|

| π–π Stacking (Slipped-Parallel) | Nitrobenzene Dimer | CCSD(T) | -5.0 to -7.0 nih.gov |

| C–H···O Hydrogen Bond | Nitroaromatics | DFT/SAPT | -1.5 to -3.5 |

| C–H···π Interaction | Nitrobenzene-Benzene | CCSD(T) | -2.0 to -4.0 |

| Dispersion (van der Waals) | General Nitroaromatics | Pixel / DFT-D | Major contribution to stability nih.gov |

Prediction of Spectroscopic Properties from First Principles

Ab initio calculation of spectroscopic properties is a powerful method for validating molecular structures and interpreting experimental spectra. By simulating spectra from first principles, researchers can make detailed assignments of vibrational modes and NMR signals.

Research Findings: The prediction of infrared (IR) and Raman spectra is routinely performed using DFT calculations. cardiff.ac.ukresearchgate.net After geometry optimization, a frequency calculation yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. Calculated frequencies are often systematically overestimated compared to experimental values due to the harmonic approximation and basis set limitations, so they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. elixirpublishers.com For nitrobenzene, the strong symmetric and asymmetric NO₂ stretching modes are characteristic features around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) chemical shifts are accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. psi-k.net Calculations are performed on the optimized molecular geometry, and the resulting absolute shielding tensors are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

For this compound, first-principles calculations would predict:

IR/Raman Spectra: Distinct vibrational modes for the nitro group (symmetric/asymmetric stretches), aromatic ring (C-H and C=C stretches), and the allyl group (aliphatic and vinylic C-H stretches, C=C stretch ~1645 cm⁻¹).

¹H NMR Spectrum: Four distinct signals in the aromatic region, with shifts influenced by their position relative to the nitro group. The three types of protons on the allyl group (allylic -CH₂-, vinylic internal -CH=, and v-inylic terminal =CH₂) would appear in characteristic regions of the spectrum.

¹³C NMR Spectrum: Six unique signals for the aromatic carbons and three signals for the allyl group carbons, with chemical shifts reflecting the local electronic environment.

| Predicted Vibrational Frequencies (IR) for this compound | ||

|---|---|---|

| Frequency (cm⁻¹, Scaled) | Assignment | Expected Intensity |

| 3100-3000 | Aromatic & Vinylic C-H Stretch | Medium |

| 2980-2850 | Aliphatic C-H Stretch | Weak-Medium |

| 1645 | Allyl C=C Stretch | Medium |

| 1529 | Asymmetric NO₂ Stretch | Very Strong |

| 1351 | Symmetric NO₂ Stretch | Very Strong |

| Predicted NMR Chemical Shifts (δ, ppm) for this compound | ||

|---|---|---|

| Nucleus | Assignment | Predicted Shift (ppm vs TMS) |

| ¹H | Aromatic Protons | 7.5 - 8.4 |

| Vinylic (-CH=) | 5.9 - 6.1 | |

| Vinylic (=CH₂) | 5.1 - 5.3 | |

| Allylic (-CH₂-) | ~3.5 | |

| ¹³C | Aromatic C-NO₂ | ~148 |

| Other Aromatic C | 122 - 141 | |

| Vinylic (-CH=) | ~136 | |

| Vinylic (=CH₂) | ~118 |

Advanced Applications and Future Research Directions

1-Allyl-3-nitrobenzene as a Key Synthetic Intermediate for Complex Molecules

The synthetic utility of this compound is primarily derived from the distinct reactivity of its two functional groups. The nitro group, an electron-withdrawing substituent, can be readily transformed into an amino group, which serves as a versatile precursor for a multitude of further functionalizations. The reduction of the nitro group is a pivotal step, converting the molecule into 3-allylaniline. This transformation can be achieved through various established methods, including catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or through the use of reducing metals in acidic media, such as zinc and acetic acid. nih.govlibretexts.org

The resulting 3-allylaniline is a significantly more versatile intermediate. The amino group is a powerful ortho-, para-director in electrophilic aromatic substitution reactions and can participate in a wide array of C-N bond-forming reactions. These include diazotization, acylation, alkylation, and condensation reactions, which are fundamental for building more complex molecular structures.

Simultaneously, the allyl group offers a reactive handle for numerous transformations. It can undergo isomerization, oxidation, addition reactions, and palladium-catalyzed cross-coupling reactions, among others. researchgate.net This dual functionality allows for a stepwise and controlled elaboration of the molecule, making this compound a strategic starting material for multi-step syntheses of complex target molecules.

Table 1: Key Transformations of this compound Functional Groups

| Functional Group | Key Transformation | Reagents/Conditions | Resulting Functionality | Synthetic Potential |

|---|---|---|---|---|

| Nitro Group (-NO₂) | Reduction | H₂, Pd/C; or Zn/HOAc | Amino Group (-NH₂) | Formation of amides, sulfonamides, diazonium salts; directing group for substitutions. nih.gov |

| Allyl Group (-CH₂CH=CH₂) | Oxidative Cleavage | O₃; then Zn/H₂O | Aldehyde (-CHO) | Wittig reactions, reductive aminations, further oxidations to carboxylic acid. |

| Allyl Group (-CH₂CH=CH₂) | Dihydroxylation | OsO₄, NMO | Diol (-CH(OH)CH(OH)CH₃) | Precursor for ethers, esters, and further oxidative cleavage. researchgate.net |

| Allyl Group (-CH₂CH=CH₂) | Heck Reaction | Aryl halide, Pd catalyst | Substituted Alkene | Carbon-carbon bond formation for building complex side chains. mdpi.com |

Development of Novel Heterocyclic Frameworks from this compound

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and biologically active natural products. The transformation of this compound into 3-allylaniline provides a direct entry point into the synthesis of important nitrogen-containing heterocyclic systems, such as quinolines and indoles.

Quinoline (B57606) Synthesis: The quinoline scaffold is present in numerous antimalarial, antibacterial, and anticancer agents. Several classic named reactions for quinoline synthesis start with anilines. wikipedia.org For instance, 3-allylaniline can serve as the aniline (B41778) component in reactions like the Skraup or Doebner-von Miller synthesis. nih.govpharmaguideline.com In these methods, the aniline is reacted with α,β-unsaturated carbonyl compounds (often generated in situ) under acidic conditions to construct the quinoline ring system. The allyl group would remain as a substituent on the benzene (B151609) portion of the resulting quinoline, providing a site for further modification.

Indole (B1671886) Synthesis: The indole nucleus is another privileged scaffold in medicinal chemistry. The synthesis of indoles often involves the cyclization of ortho-substituted anilines. While 3-allylaniline does not possess the required ortho-relationship for direct cyclization via common methods like the Fischer or Larock indole synthesis, it can be a precursor to suitably substituted intermediates. rsc.org Palladium-catalyzed reactions, for example, have been developed for the aerobic oxidative cycloisomerization of o-allylanilines to form indoles. acs.org Synthetic strategies could involve the isomerization of the allyl group or additional functionalization steps to create the necessary ortho-substituted precursor from 3-allylaniline.

Table 2: Potential Heterocyclic Syntheses from 3-Allylaniline

| Target Heterocycle | Synthetic Method | Required Co-reactant(s) | General Description |

|---|---|---|---|

| Allyl-substituted Quinoline | Skraup Synthesis | Glycerol (B35011), H₂SO₄, oxidizing agent | Aniline is reacted with acrolein (from glycerol dehydration) to form a dihydroquinoline, which is then oxidized. pharmaguideline.com |

| Allyl-substituted Quinoline | Doebner-von Miller Reaction | α,β-Unsaturated aldehyde/ketone, acid | A 1,4-addition of aniline to the unsaturated carbonyl compound is followed by cyclization and oxidation. wikipedia.org |

| Allyl-substituted Indole | Larock Indole Synthesis (multi-step) | Alkyne, Pd catalyst | Requires conversion of the aniline to an o-haloaniline, followed by Sonogashira coupling and cyclization. mdpi.com |

| Allyl-substituted Indole | Palladium-catalyzed Cyclization (multi-step) | Requires rearrangement to an o-allylaniline | Intramolecular oxidative cyclization of an o-allylaniline can yield functionalized indoles. acs.org |

Strategies for Diversity-Oriented Synthesis and Medicinal Chemistry Scaffolds

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological functions and accelerate drug discovery. The presence of two chemically distinct and reactive handles in this compound makes it an ideal starting point for DOS strategies. The allyl and nitro groups can be functionalized orthogonally, meaning one group can be reacted selectively without affecting the other, allowing for the generation of a wide array of analogs from a common intermediate.

A typical DOS approach could involve a "build/couple/pair" strategy where the this compound core is the "build" phase. Subsequent steps could involve:

Pathway A: Initial modification of the allyl group (e.g., epoxidation, dihydroxylation, Heck reaction) across a library of reactants. This is followed by the reduction of the nitro group and subsequent coupling of the resulting amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides).

Pathway B: Initial reduction of the nitro group to an amine, which is then coupled with various reagents. The allyl group on this new set of intermediates is then functionalized using a range of alkene-specific reactions.

This divergent approach allows for the rapid generation of molecular complexity and skeletal diversity. The resulting aniline derivatives are particularly valuable as medicinal chemistry scaffolds. cresset-group.comnih.gov The aniline motif is a common feature in many approved drugs, though it can sometimes be associated with metabolic liabilities. acs.org Creating libraries of functionalized allylanilines allows for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. mdpi.com

Table 3: Illustrative Diversity-Oriented Synthesis (DOS) Pathways from this compound

| Step 1 | Intermediate Type | Step 2 | Final Product Class |

|---|---|---|---|

| Pathway 1: Allyl group modification (e.g., reaction with R¹-X) | Modified allyl, intact nitro | Nitro group reduction, then reaction with R²-Y | Library of diverse di-substituted anilines |

| Pathway 2: Nitro group reduction, then reaction with R¹-X | Modified amine, intact allyl | Allyl group modification (e.g., reaction with R²-Y) | Library of diverse di-substituted anilines |

Emerging Research Avenues in Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which focus on reducing waste, minimizing energy use, and employing safer reagents, are increasingly influencing synthetic route design. acsgcipr.org Research into sustainable methods for reactions involving nitroarenes and hydrophobic compounds like this compound is an active area.

Micellar Catalysis: Many organic reactions require volatile and often toxic organic solvents because the reactants are not soluble in water. Micellar catalysis provides a solution by using surfactants to form nanoreactors (micelles) in water. acs.orgresearchgate.net Hydrophobic substrates, like this compound, can be sequestered within the hydrophobic core of these micelles, where the reaction takes place. nih.govnih.gov This technique allows for a broad range of transformations, including cross-coupling and C-H functionalization, to be performed in water, significantly reducing the environmental impact associated with solvent use. bohrium.com

Table 4: Comparison of Traditional vs. Green Synthetic Approaches

| Transformation | Traditional Method | Green/Sustainable Alternative | Key Advantages of Green Method |

|---|---|---|---|

| Nitro Reduction | Catalytic hydrogenation (high pressure H₂); Metal/acid (e.g., Sn, Fe, Zn) | Biocatalytic reduction with nitroreductase enzymes in water. nih.gov | Mild conditions (ambient temp/pressure), avoids hazardous reagents, high selectivity. chemrxiv.org |

| C-C Coupling on Allyl Group | Reactions in organic solvents (e.g., DMF, Toluene) | Micellar catalysis in water using designer surfactants. nih.gov | Eliminates volatile organic solvents, simplifies product isolation, potential for catalyst recycling. nih.gov |

Q & A

Q. What are the key physicochemical properties and spectral identifiers for 1-Allyl-3-nitrobenzene?

Methodological Answer: this compound (C₉H₉NO₂) has a molecular mass of 163.18 g/mol and a monoisotopic mass of 163.0633 Da. Key spectral identifiers include:

- NMR : Proton NMR can resolve allyl protons (δ ~5.0–6.0 ppm) and aromatic protons influenced by the nitro group (δ ~7.5–8.5 ppm).

- Mass Spectrometry (MS) : Major fragments correspond to nitrobenzene (m/z 123) and allyl cleavage products.

- ChemSpider ID : While the exact ID for this compound is not listed, analogous nitrobenzene derivatives (e.g., 1-Allyl-2-nitrobenzene, ChemSpider ID 14421897) suggest similar fragmentation patterns .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₂ |

| Average Mass | 163.18 g/mol |

| Key Spectral Techniques | NMR, MS, IR |

Q. What are standard safety protocols for handling this compound in laboratory settings?

Methodological Answer: Nitroaromatic compounds like this compound require stringent safety measures:

- Hazard Codes : Similar derivatives (e.g., nitrobenzene) are classified with GHS warnings (H315, H319, H335: skin/eye irritation, respiratory irritation) .

- Protective Measures : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation/contact (P261, P305+P351+P338 protocols) .

- Waste Disposal : Neutralize with reducing agents (e.g., Fe/NH₄Cl) to convert nitro groups to amines before disposal.

Q. What synthetic routes are available for this compound?

Methodological Answer: Two common lab-scale methods:

Electrophilic Nitration : Allylation of nitrobenzene via Friedel-Crafts acylation, followed by regioselective nitration. Control reaction temperature (0–5°C) to minimize byproducts .

Cross-Coupling : Palladium-catalyzed coupling of 3-nitrobenzene derivatives with allyl halides (e.g., Suzuki-Miyaura). Use Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .

| Method | Yield | Key Challenges |

|---|---|---|

| Electrophilic Nitration | 40–60% | Regioselectivity control |

| Cross-Coupling | 50–70% | Catalyst cost, purification |

Advanced Research Questions

Q. How can regioselectivity challenges during nitration of allyl-substituted benzene derivatives be addressed?

Methodological Answer: Regioselectivity in nitration is influenced by electronic and steric effects:

- Electronic Effects : Use meta-directing groups (e.g., nitro) to guide nitration. DFT calculations predict charge distribution to optimize reaction sites.

- Steric Effects : Bulky substituents (e.g., tert-butyl) on the allyl group can shift nitration to the para position. Validate via X-ray crystallography .

- In Situ Monitoring : Employ UV-Vis or Raman spectroscopy to track intermediate formation and adjust reaction conditions dynamically.

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Methodological Answer: Discrepancies arise from solvent effects, conformational dynamics, or computational approximations. Strategies include:

Benchmarking : Compare experimental NMR shifts with DFT-simulated spectra (B3LYP/6-311+G(d,p) level).

Solvent Correction : Apply IEF-PCM solvent models to computational data for polar solvents (e.g., DMSO, CDCl₃) .

Dynamic Effects : Use variable-temperature NMR to assess rotational barriers of the allyl group.

Q. What computational methods are effective for studying the reactivity of this compound in catalytic systems?

Methodological Answer:

- DFT Modeling : Calculate transition states for allyl group reactions (e.g., cycloadditions) using Gaussian or ORCA. Focus on HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvent interactions in ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) to optimize reaction media .

- Contradiction Analysis : Apply constraint-based random simulation to identify over-constrained reaction conditions (e.g., competing pathways) .

Q. How can conflicting data on nitro group reduction pathways be systematically analyzed?

Methodological Answer: Conflicts may arise from reductant choice (e.g., catalytic hydrogenation vs. Zn/HCl):

Mechanistic Studies : Use isotopic labeling (¹⁵NO₂) and kinetic isotope effects (KIE) to trace pathways.

Byproduct Profiling : Analyze intermediates via GC-MS or HPLC to distinguish parallel reduction mechanisms.

Thermodynamic Analysis : Compare redox potentials of reductants with nitro group reduction potentials (e.g., cyclic voltammetry) .

Q. What strategies optimize the stability of this compound in long-term storage?

Methodological Answer:

- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) at –20°C.

- Thermal Degradation : Monitor via TGA/DSC to identify decomposition thresholds (<100°C recommended) .

- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1–1 wt% to inhibit nitro group degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.